2-methyl-2-(1-methyl-1H-pyrazol-5-yl)propan-1-amine
CAS No.:
Cat. No.: VC17778908
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 2-methyl-2-(2-methylpyrazol-3-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-10-11(7)3/h4-5H,6,9H2,1-3H3 |
| Standard InChI Key | INBFCYNLYIVARN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN)C1=CC=NN1C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, 2-methyl-2-(2-methylpyrazol-3-yl)propan-1-amine, reflects its branched structure. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at the 3-position with a methyl group and at the 1-position with a tert-butylamine moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 153.22 g/mol | |
| InChI | InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-10-11(7)3/h4-5H,6,9H2,1-3H3 | |
| Canonical SMILES | CC(C)(CN)C1=CC=NN1C | |
| PubChem CID | 81021432 |
The amine group’s primary nature and the pyrazole’s aromaticity suggest potential for hydrogen bonding and π-π stacking interactions, critical in ligand-receptor binding.
Comparative Analysis with Related Pyrazole Derivatives
Structurally analogous compounds, such as 2-(1-methyl-1H-pyrazol-5-yl)propan-2-amine (PubChem CID: 82026960), share the pyrazole-amine backbone but differ in substituent positioning . For instance, the latter features a secondary amine attached to a quaternary carbon, altering its electronic and steric profile . Such variations underscore the impact of functional group placement on physicochemical and biological properties.
Synthesis and Manufacturing
Laboratory Synthesis Methods
Synthesis typically begins with pyrazole derivatives, leveraging nucleophilic substitution or cyclocondensation reactions. A common route involves:
-
Pyrazole Ring Formation: Reacting hydrazine with 1,3-diketones under acidic conditions to yield 1-methylpyrazole intermediates .
-
Alkylation: Introducing the propan-1-amine chain via nucleophilic substitution, often using alkyl halides in the presence of bases like potassium carbonate.
-
Purification: Employing column chromatography or recrystallization to isolate the target compound.
Continuous flow reactors have been proposed to enhance reaction efficiency by optimizing temperature and residence time, particularly for large-scale production.
Industrial Production Techniques
Physicochemical Properties
Molecular and Structural Properties
The compound’s logP (calculated) of 0.44 indicates moderate lipophilicity, balancing solubility in aqueous and organic phases. Hydrogen bond donor/acceptor counts (2/3) suggest compatibility with biological membranes, a trait advantageous in drug candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume